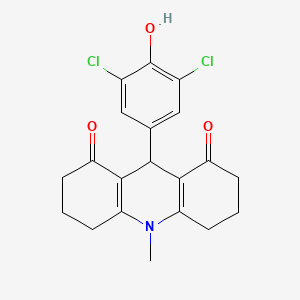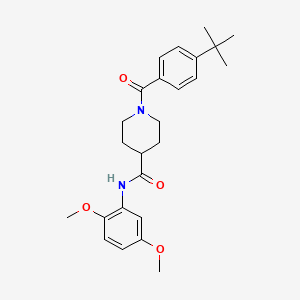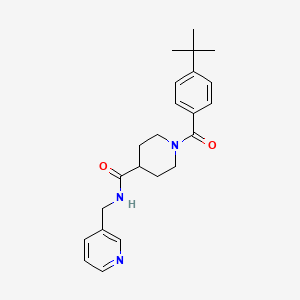![molecular formula C17H23Cl2N3O3S B3562538 [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B3562538.png)
[1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Descripción general
Descripción
[1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a sulfonyl group attached to a piperidine ring, which is further connected to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The sulfonylation of the piperidine ring is achieved using sulfonyl chlorides under basic conditions, followed by the coupling of the sulfonylated piperidine with the piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced durability or specific chemical reactivity.
Mecanismo De Acción
The mechanism of action of [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidine and piperazine rings may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Another compound with chlorine atoms attached to an aromatic ring.
2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.
Uniqueness
What sets [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone apart is its combination of a sulfonyl group with piperidine and piperazine rings
Propiedades
IUPAC Name |
[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O3S/c1-20-8-10-21(11-9-20)17(23)13-4-6-22(7-5-13)26(24,25)16-12-14(18)2-3-15(16)19/h2-3,12-13H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLXZAJPZSQMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B3562477.png)
![N-[2-(morpholin-4-yl)phenyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B3562491.png)
![3-chloro-N-[2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3562493.png)
![2-(4-{4-[(2,4-dimethoxyphenyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B3562496.png)

![1-(cyclohexylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3562508.png)
![ethyl 4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3562518.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B3562526.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3562543.png)

